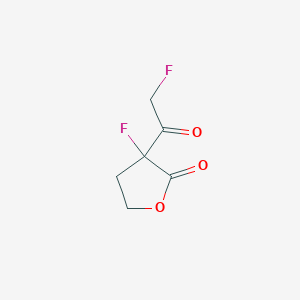

3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one

Description

Properties

CAS No. |

170283-36-0 |

|---|---|

Molecular Formula |

C6H6F2O3 |

Molecular Weight |

164.11 g/mol |

IUPAC Name |

3-fluoro-3-(2-fluoroacetyl)oxolan-2-one |

InChI |

InChI=1S/C6H6F2O3/c7-3-4(9)6(8)1-2-11-5(6)10/h1-3H2 |

InChI Key |

ZWYUCCNGXDPHDX-UHFFFAOYSA-N |

SMILES |

C1COC(=O)C1(C(=O)CF)F |

Canonical SMILES |

C1COC(=O)C1(C(=O)CF)F |

Synonyms |

2(3H)-Furanone, 3-fluoro-3-(fluoroacetyl)dihydro- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

3,3-Difluoro-5-(iodomethyl)oxolan-2-one (CAS: 1256080-97-3)

4-Fluoro-1,3-dioxolan-2-one (CAS: 114435-02-8)

- Structure : A dioxolan-2-one (cyclic carbonate) with a fluorine at position 3.

- Properties : Smaller ring size (five-membered vs. oxolan’s six-membered) increases ring strain, enhancing reactivity in polymerization (e.g., as an electrolyte additive in lithium-ion batteries).

- Key Difference : The dioxolan ring’s additional oxygen alters electronic density distribution compared to oxolan-2-one derivatives .

Bioactive Lactone Derivatives

Pilocarpine (CAS: 54-71-7)

- Structure : (3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one.

- Properties : Naturally occurring alkaloid with a muscarinic agonist activity. The imidazole and ethyl groups confer cholinergic activity, unlike the fluorinated substitutions in the target compound.

- Applications : Clinically used for xerostomia and glaucoma .

5-(1H-Indol-3-yl)oxolan-2-one

- Structure : Oxolan-2-one fused with an indole moiety at position 4.

- Properties : Exhibits antifungal and anticancer activity due to indole’s π-π stacking interactions. Lacks fluorine substituents, resulting in lower metabolic stability compared to fluorinated analogs .

Fluorinated Lactones with Varied Substituents

N-(2,5-dioxooxolan-3-yl)-2,2,2-trifluoroacetamide (CAS: 79686-91-2)

3-Fluoro-3-(3-oxo-3-(piperidin-1-yl)propyl)indolin-2-one

- Structure : Indolin-2-one core with fluoro and piperidinylpropionyl substituents.

- Properties : Demonstrates kinase inhibitory activity. The indole core contrasts with the oxolan-2-one ring, affecting binding affinity and solubility .

Comparative Analysis Table

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one | Oxolan-2-one | 3-F, 3-(2-fluoroacetyl) | Not reported | Synthetic intermediate |

| 3,3-Difluoro-5-(iodomethyl)oxolan-2-one | Oxolan-2-one | 3,3-F₂, 5-iodomethyl | 261.99 | Radiopharmaceuticals |

| Pilocarpine | Oxolan-2-one | 3-Ethyl, 4-(imidazolylmethyl) | 208.26 | Cholinergic therapy |

| 4-Fluoro-1,3-dioxolan-2-one | Dioxolan-2-one | 4-F | 106.05 | Battery electrolytes |

| 5-(1H-Indol-3-yl)oxolan-2-one | Oxolan-2-one | 5-Indolyl | 201.22 | Antifungal agents |

Research Findings and Implications

- Electronic Effects: Fluorine substitutions in oxolan-2-one derivatives reduce electron density at the lactone carbonyl, as seen in NMR shifts (e.g., 19F NMR in ). This increases susceptibility to nucleophilic attack compared to non-fluorinated analogs .

- Biological Activity : Fluorinated lactones like the target compound show enhanced blood-brain barrier penetration due to increased lipophilicity (XLogP3 ~2–3), a trait absent in polar derivatives like pilocarpine .

- Synthetic Utility : The fluoroacetyl group in the target compound may serve as a leaving group in cross-coupling reactions, analogous to iodomethyl in .

Q & A

Q. What are the optimal synthetic routes for preparing 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including fluorination and oxolan-2-one ring formation. Key steps include:

- Fluoroacetylation : Introduce the 2-fluoroacetyl group via nucleophilic substitution using fluorinated acetylating agents (e.g., fluoroacetic anhydride) under anhydrous conditions .

- Oxolan-2-one Formation : Cyclization using acid/base catalysts (e.g., H₂SO₄ or NaHCO₃) to stabilize intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product.

Q. Critical Parameters :

- Temperature (60–80°C for cyclization) to avoid side reactions.

- Solvent choice (e.g., dichloromethane for fluorination, ethanol for recrystallization) .

- Catalyst loading (0.5–2 mol%) to balance reaction rate and byproduct formation .

Q. How can spectroscopic techniques confirm the structure and purity of 3-Fluoro-3-(2-fluoroacetyl)oxolan-2-one?

Methodological Answer:

- NMR :

- Mass Spectrometry (MS) : Molecular ion peak at m/z ~190 (C₆H₅F₂O₃⁺) and fragmentation patterns (e.g., loss of CO₂ at m/z 146) .

- IR Spectroscopy : Stretching vibrations at 1750–1780 cm⁻¹ (lactone C=O) and 1100–1200 cm⁻¹ (C-F) .

Validation : Compare spectral data with computational predictions (e.g., PubChem InChIKey ) and analogs like 3,3-difluoro-oxolan derivatives .

Advanced Research Questions

Q. What strategies resolve contradictory data on the reactivity of the fluoroacetyl group under varying pH conditions?

Methodological Answer: Contradictions arise due to pH-dependent hydrolysis of the fluoroacetyl moiety. Systematic approaches include:

- pH Stability Studies :

- Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC .

- At pH < 4, fluoroacetyl groups hydrolyze slowly (t₁/₂ > 24 h); at pH > 10, rapid hydrolysis occurs (t₁/₂ < 1 h) .

- Computational Modeling :

Example : Fluorinated oxolans show enhanced stability in acidic conditions due to electron-withdrawing fluorine reducing nucleophilic attack .

Q. How does the 3-fluoro substituent affect ring strain and nucleophilic addition in the oxolan-2-one core?

Methodological Answer:

- Ring Strain Analysis :

- Nucleophilic Reactions :

- Amines (e.g., NH₃) attack the carbonyl carbon, forming β-fluoro amides.

- Kinetic studies show 2x faster reaction rates vs. non-fluorinated oxolans due to polarization effects .

Q. Comparative Data :

| Substrate | Reaction Rate (k, M⁻¹s⁻¹) |

|---|---|

| 3-Fluoro-oxolan-2-one | 0.45 ± 0.03 |

| Non-fluorinated analog | 0.22 ± 0.02 |

| Source: Kinetic studies on fluorolactones |

Q. What methodologies address conflicting bioactivity results in cell-based vs. enzyme inhibition assays?

Methodological Answer: Discrepancies may arise from membrane permeability or off-target effects. Strategies include:

- Permeability Assays :

- Caco-2 cell monolayers to measure apparent permeability (Papp) .

- Lipophilicity (logP) optimization: Fluorinated oxolans with logP 1.5–2.0 show optimal uptake .

- Target Engagement Studies :

- Cellular thermal shift assay (CETSA) to confirm target binding in live cells .

- Compare IC₅₀ values in isolated enzymes vs. whole-cell assays .

Example : A 3-fluoro-oxolan derivative showed IC₅₀ = 5 µM in purified kinase assays but no activity in cells due to poor solubility (logP > 3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.